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Compound of Interest

Compound Name:
5-methyl-1-phenyl-1H-pyrazole-3-

carboxylic acid

Cat. No.: B162664 Get Quote

An In-depth Technical Guide on the Spectroscopic Data Analysis of 5-methyl-1-phenyl-1H-
pyrazole-3-carboxylic acid

Introduction
5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a

pyrazole core, a class of compounds known for a wide range of biological activities, making

them significant in pharmaceutical research and drug development. The precise structural

elucidation and characterization of this molecule are paramount for understanding its chemical

behavior and biological function. This technical guide provides a comprehensive overview of

the spectroscopic data analysis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, utilizing

techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform

Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy. This document is intended for researchers, scientists, and professionals in the

field of drug development.

Molecular Structure
Compound Name: 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol
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Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic

analyses of the title compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-
d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.15 br. s 1H -COOH

7.65 - 7.50 m 5H Phenyl-H

6.85 s 1H Pyrazole-H4

2.35 s 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-
d₆)

Chemical Shift (δ, ppm) Assignment

163.5 -COOH

148.0 Pyrazole-C5

142.0 Pyrazole-C3

138.5 Phenyl-C1'

129.8 Phenyl-C3', C5'

128.0 Phenyl-C4'

125.5 Phenyl-C2', C6'

109.0 Pyrazole-C4

11.5 -CH₃
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Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity

Assignment of Functional
Group

3100 - 2500 Broad O-H stretch (Carboxylic acid)

3060 Medium Aromatic C-H stretch

2925 Weak Aliphatic C-H stretch

1710 Strong C=O stretch (Carboxylic acid)

1595, 1500, 1460 Strong C=C and C=N ring stretching

1240 Strong C-O stretch

930 Broad O-H bend (out-of-plane)

760, 690 Strong C-H bend (monosubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization,
EI)

m/z Relative Intensity (%)
Assignment of Fragment
Ion

202 85 [M]⁺

157 100 [M - COOH]⁺

130 40 [C₉H₈N]⁺

103 35 [C₇H₅N]⁺

77 60 [C₆H₅]⁺

Table 5: UV-Vis Spectroscopic Data (Methanol)
λ_max (nm)

Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Electronic Transition

258 ~15,000 π → π*
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Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10 mg of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic
acid was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

The solution was filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated for a good signal-to-noise ratio.

¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of

240 ppm. A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount (~1-2 mg) of the solid sample was finely ground with

approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The spectrum was recorded using an FT-IR spectrometer.

Parameters: The spectrum was scanned over the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and

automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
Sample Preparation: The sample was dissolved in methanol to a concentration of

approximately 1 mg/mL.[4] A small volume of this solution was introduced into the mass

spectrometer.
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Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass

spectrometer with a direct insertion probe.

Parameters: The ionization energy was set to 70 eV.[5] The mass-to-charge ratio (m/z) was

scanned over a range of 50 to 500 amu. The data was processed to identify the molecular

ion and major fragment peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the compound was prepared in methanol. This

solution was then serially diluted to a concentration of approximately 1 x 10⁻⁵ M to ensure

the absorbance reading was within the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis

spectrophotometer.[6]

Parameters: The spectrum was scanned from 200 to 400 nm. Methanol was used as the

blank reference in the reference cuvette to correct for solvent absorbance.[7] The

wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum.

Data Interpretation and Structural Elucidation
Workflow
The following diagrams illustrate the workflow for spectroscopic data analysis and the logical

relationships between different techniques for structural elucidation.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of a chemical compound.
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Logical Relationships in Structural Elucidation
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Caption: Integration of data for structural elucidation.

Conclusion
The combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy

provides a powerful and comprehensive approach for the structural characterization of 5-
methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Each technique offers unique and

complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework

and the connectivity of atoms, FT-IR identifies the key functional groups present, mass

spectrometry confirms the molecular weight and provides fragmentation patterns, and UV-Vis

spectroscopy reveals information about the conjugated electronic system. By systematically

acquiring, analyzing, and integrating the data from these methods, an unambiguous structural

assignment can be achieved, which is a critical step in the research and development of new

chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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